Magnesium titanium trioxide

Übersicht

Beschreibung

Magnesium titanium trioxide (MgTiO3) is a ceramic material with unique properties and applications primarily in the field of electronics and ceramics. It is known for its high dielectric constant, making it suitable for microwave resonators and dielectric antenna applications.

Synthesis Analysis

MgTiO3 can be synthesized using magnesium and titanium alkoxides. The synthesis process involves the interaction between magnesium and titanium alkoxides under specific conditions to form magnesium titanate powders. The phase purity of MgTiO3 is significantly dependent on the hydrolysis conditions, and the final product can be sintered into dense ceramics at relatively lower temperatures compared to conventional methods (Yanovskaya et al., 1998).

Molecular Structure Analysis

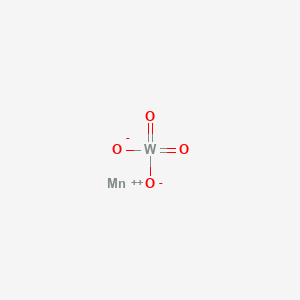

The molecular structure of MgTiO3 includes a statistical distribution of heteroatoms within the metal alkoxides framework. This unique structure contributes to its chemical and physical properties, which are crucial for its applications in various technological fields.

Chemical Reactions and Properties

MgTiO3 undergoes various chemical reactions based on its composition and environmental conditions. The synthesis and stability of MgTiO3 are influenced by reactions between boron and titanium compounds with magnesium, leading to the formation of magnesium and titanium borides through a series of reactions (Matin et al., 2001).

Wissenschaftliche Forschungsanwendungen

-

Hydrogen Storage

- Field : Energy Storage

- Application : MgTiO3 has been used as a catalyst in Magnesium-based hydrides, which are considered promising candidates for solid-state hydrogen storage and thermal energy storage .

- Method : To improve the kinetics of MgH2, catalytic doping using Ti-based catalysts is regarded as an effective approach to enhance Mg-based materials .

- Results : The use of Ti-based additives has led to significant improvements in the hydrogen storage properties of Mg-based materials .

-

Nanomaterials

- Field : Nanotechnology

- Application : MgTiO3 has potential applications in the field of nanomaterials.

-

Biomedicine

- Field : Biomedical Science

- Application : MgTiO3 has potential applications in biomedicine.

-

Catalysis

-

Engineering Materials

-

Pharmaceuticals

Safety And Hazards

Zukünftige Richtungen

The development of MgTiO3 family composites has become one of the main research directions in the “Hydrogen Economy” theme because of their high hydrogen storage capacity, high energy density, low cost, and good reversibility . Another promising direction is the deposition of magnesium on surface-modified titanium for potential tissue engineering applications .

Eigenschaften

IUPAC Name |

magnesium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSETZKVZGUWPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

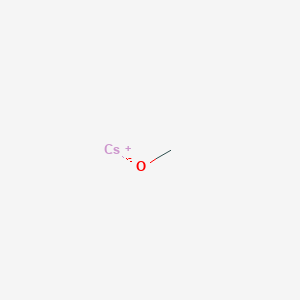

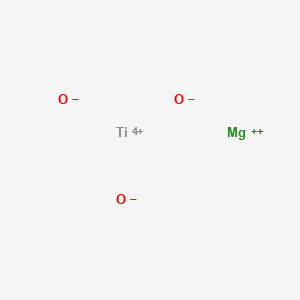

[O-2].[O-2].[O-2].[Mg+2].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801340590 | |

| Record name | Geikielite (Mg(TiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium titanium trioxide | |

CAS RN |

12032-30-3, 12032-35-8, 1312-99-8 | |

| Record name | Magnesium titanium oxide (MgTiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium titanium oxide (MgTi2O5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geikielite (Mg(TiO3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geikielite (Mg(TiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801340590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dititanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)